Molecular Weight and Halogen Mass Load Differentiate from Common 6-Nitro and 8-Methoxy Analogs
The target compound possesses a significantly higher molecular weight (488.13 g/mol) and contains two bromine atoms (32.7% Br by mass), differentiating it from two of the most commonly available piperazine-chromene screening analogs: the 6-nitro analog (ethyl 4-(6-nitro-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate) and the 8-methoxy analog (ethyl 4-(8-methoxy-2-oxo-2H-chromene-3-carbonyl)piperazine-1-carboxylate) [1]. The bromine atoms contribute substantially to the compound's polarizability and potential for halogen bonding, pharmacological parameters not present in the nitro or methoxy series.
| Evidence Dimension | Molecular weight and halogen content |
|---|---|
| Target Compound Data | MW 488.13 g/mol; 32.7% Br content (2 Br atoms) |
| Comparator Or Baseline | 6-Nitro analog: MW ~389 g/mol, 0% Br; 8-Methoxy analog: MW ~374 g/mol, 0% Br |
| Quantified Difference | ΔMW = +99 to +114 g/mol vs. non-halogenated analogs; introduces 32.7% Br mass absent in comparators |
| Conditions | Calculated from molecular formulas C17H16Br2N2O5 (target), C17H17N3O7 (6-nitro analog), C18H20N2O6 (8-methoxy analog) |
Why This Matters
The substantial mass and polarizability difference directly impacts chromatographic retention, solubility, and non-covalent binding interactions, making this compound a distinct chemical entity for fragment-based screening libraries rather than a simple analog.
- [1] ZINC000001082653. Mol: C17H16Br2N2O5, MW: 488.132. ZINC Database, UCSF. View Source
